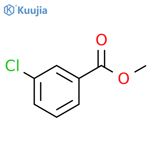

CeCl3-catalyzed reduction of methyl esters of carboxylic acids to corresponding alcohols with sodium borohydride

,

Synthetic Communications,

2010,

40(22),

3423-3429